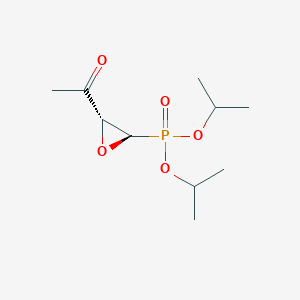
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is a chemical compound with the molecular formula C10H19O5P. It is known for its unique structure, which includes an oxirane ring and a phosphonate group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Diols.
Substitution: Phosphonate esters and amides.
Wissenschaftliche Forschungsanwendungen
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets through its reactive oxirane ring and phosphonate group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Dimethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- Diphenyl trans-(3-Acetyl-2-oxiranyl)phosphonate
Uniqueness
Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific isopropyl groups, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it particularly useful in certain chemical reactions and applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H19O5P |
|---|---|
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
1-[(2R,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
XNSASXFQYQSLRP-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)OP(=O)([C@@H]1[C@H](O1)C(=O)C)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


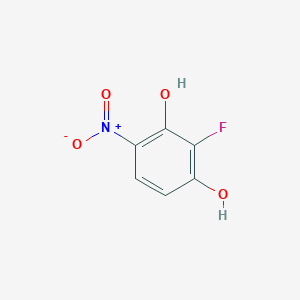
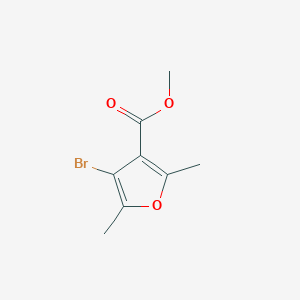
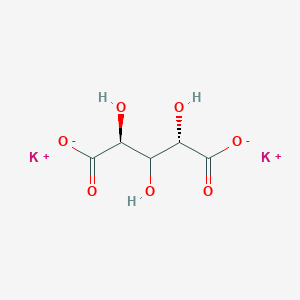
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
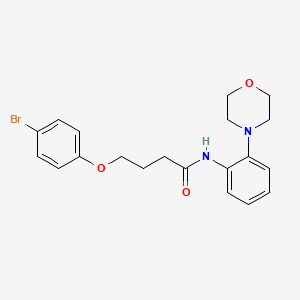

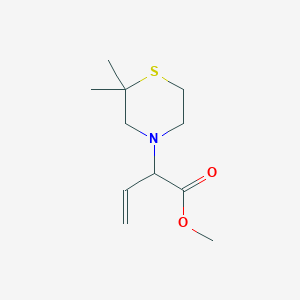
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
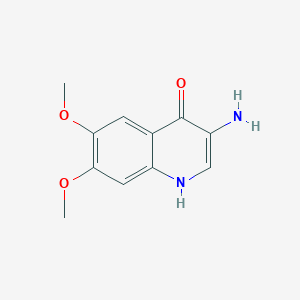
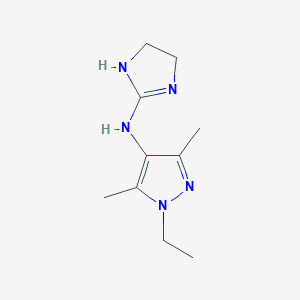
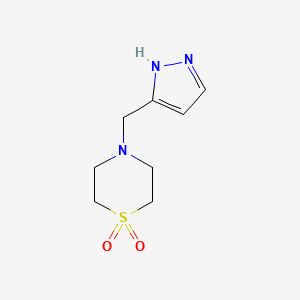
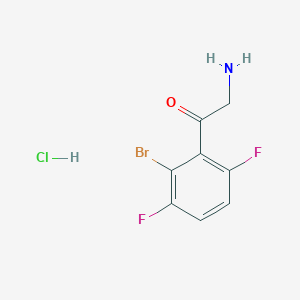
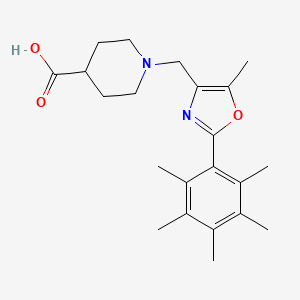
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
